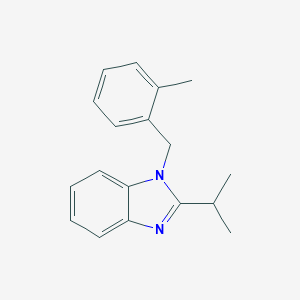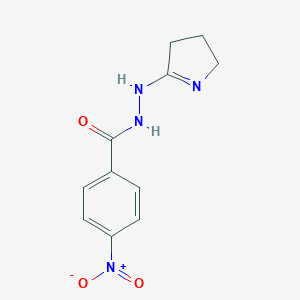
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been identified as a potential therapeutic agent due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been proposed that the compound exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects:
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the compound has limited water solubility, which may affect its bioavailability in vivo. Additionally, the compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole. One potential direction is to investigate its potential as a novel anticancer agent. Further studies are needed to elucidate its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials. Another direction is to explore its potential as a novel antimicrobial agent. It may also be worthwhile to investigate its potential as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Finally, further studies are needed to optimize the synthesis method and improve the purity and yield of the compound.
Conclusion:
In conclusion, 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole is a promising chemical compound with various biological activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer and antimicrobial agent. However, further studies are needed to fully understand its mechanism of action, evaluate its safety and efficacy in humans, and explore its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole involves the reaction of 2-methylbenzylamine with o-phenylenediamine in the presence of isopropyl alcohol and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole has been extensively studied for its biological activities. It has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess anti-inflammatory, analgesic, and antioxidant properties.
Propiedades
Nombre del producto |
2-isopropyl-1-(2-methylbenzyl)-1H-benzimidazole |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-[(2-methylphenyl)methyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-13(2)18-19-16-10-6-7-11-17(16)20(18)12-15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3 |
Clave InChI |
SCXGBFRSZIPEKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)C |
SMILES canónico |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)